molecular formula C21H16N2OS B3259112 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 313535-64-7

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B3259112
CAS No.: 313535-64-7
M. Wt: 344.4 g/mol
InChI Key: FAMUHPSQZLVDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide (CAS: 91506-66-0) is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring at the meta position and a 4-methyl-substituted benzamide group. Its molecular formula is C₁₅H₁₂N₂OS, with a molecular weight of 280.34 g/mol. The benzothiazole ring contributes to π-π stacking interactions and hydrogen bonding, making it pharmacologically relevant.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-9-11-15(12-10-14)20(24)22-17-6-4-5-16(13-17)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMUHPSQZLVDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under mild conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) as the solvent . The reaction proceeds efficiently, yielding the desired product in high purity.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzothiazole oxides, reduced benzothiazole derivatives, and substituted benzothiazole compounds.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing in substituent positions, functional groups, or appended moieties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Notes References
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methylbenzamide Benzothiazole attached at para position; 2-methylbenzamide substituent 376.43 No direct activity reported; structural analog for kinase inhibition studies
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide 2,4-Dimethoxybenzamide substituent (electron-withdrawing groups) 390.46 Enhanced solubility due to methoxy groups; potential for CNS-targeted activity
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide 4-Methoxybenzamide substituent (para-methoxy group) 376.43 Methoxy group may improve metabolic stability compared to methyl
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Biphenyl core instead of single phenyl; increased lipophilicity 336.41 Prominent diuretic activity in vivo (compound II in )
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazole Triazole ring with benzothiazole-amino group; nitro/fluoro substituents ~400–450 (estimated) Antibacterial and antituberculosis activity (comparable to ampicillin)

Physicochemical Properties

  • Lipophilicity : The 4-methyl group in the target compound (XLogP3 ~6.1) enhances lipophilicity compared to methoxy-substituted analogs (e.g., : XLogP3 ~5.2), favoring membrane permeability.
  • Hydrogen Bonding: The benzothiazole nitrogen and amide carbonyl provide hydrogen-bonding sites, critical for target binding.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, along with its mechanisms of action and relevant research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are characterized by a bicyclic structure that includes a benzene ring fused to a thiazole ring. These compounds exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer effects. This compound specifically targets DprE1 , an enzyme crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and cell wall integrity disruption.

Target Enzyme: DprE1

The primary mode of action for this compound involves:

  • Inhibition of DprE1 : This enzyme is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the biosynthesis pathway, resulting in bacterial cell death.

Biochemical Pathways

The compound's interference with arabinogalactan biosynthesis leads to significant alterations in mycobacterial cell wall structure and function. The disruption ultimately results in increased susceptibility to environmental stressors and antibiotic treatment.

Antibacterial Properties

This compound has shown promising antibacterial activity against various strains of bacteria:

  • Mycobacterium tuberculosis : The compound exhibits potent inhibitory effects on this pathogen due to its targeted action on DprE1.
  • Staphylococcus aureus : Laboratory studies indicate significant antibacterial effects against this common pathogen.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of benzothiazole derivatives:

  • Antibacterial Activity Study :
    • A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis growth in vitro. The results indicated a significant reduction in bacterial viability upon treatment with the compound at micromolar concentrations .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays using cancer cell lines revealed that related benzothiazole compounds exhibited IC50 values ranging from 2.38 to 8.13 µM against various cancer types. These findings suggest potential therapeutic applications for this compound in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.